ITIC-4F

Organic Photovoltaics Non-Fullerene Acceptors Device Stability

Batch-to-batch variability in non-fullerene acceptors compromises OPV device reproducibility. ITIC-4F (CAS 2097998-59-7) addresses this through its rigorously characterized fluorinated IDTT A-D-A architecture, delivering consistent optoelectronic performance. • Achieves 10.2-11.3% PCE in thick-film (300-500 nm) devices processed from non-halogenated solvents under ambient air. • Delivers up to 15.71% PCE under 200 lux indoor illumination-ideal for IoT and low-power electronics R&D. • Demonstrates superior photostability vs. non-fluorinated ITIC under simultaneous light/oxygen exposure, enabling longer device lifetimes.

Molecular Formula C94H78F4N4O2S4
Molecular Weight 1499.9 g/mol
Cat. No. B12433060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITIC-4F
Molecular FormulaC94H78F4N4O2S4
Molecular Weight1499.9 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
InChIInChI=1S/C94H78F4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3/b73-41-,74-42+
InChIKeyJOZQXSUYCMNTCH-WJLAHIJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITIC-4F: Non-Fullerene Acceptor for OPV


This compound, commercially designated as ITIC-4F (CAS 2097998-59-7), is a fluorinated, indacenodithienothiophene (IDTT)-based non-fullerene acceptor (NFA) with an A-D-A molecular architecture . Characterized by a molecular weight of 1499.90 g/mol and formula C94H78F4N4O2S4, its structure features a rigid, fused-ring heptacyclic core flanked by electron-withdrawing 5,6-difluoro-3-(dicyanomethylidene)indan-1-one terminal groups . ITIC-4F belongs to the class of fused-ring electron acceptors (FREAs) and is distinguished from its non-fluorinated analog ITIC by the strategic incorporation of four fluorine atoms at the terminal units, which directly modulates its optical absorption, frontier orbital energy levels, and bulk-heterojunction morphology [1].

ITIC-4F: Why NFAs Are Not Interchangeable


Non-fullerene acceptors within the IDTT class exhibit pronounced substitution-dependent optoelectronic behavior that precludes generic interchangeability in device fabrication workflows. The strategic fluorination pattern in ITIC-4F directly alters the molecular electrostatic potential and intermolecular packing relative to non-fluorinated (ITIC) or side-chain-modified (ITIC-Th) analogs [1]. Consequently, replacing ITIC-4F with a different NFA—even one sharing the same central core—will yield divergent optical absorption profiles, mismatched energy level alignment with common polymer donors (e.g., PM6, PBDB-T-2Cl), and altered charge generation dynamics, all of which directly compromise device power conversion efficiency and batch-to-batch reproducibility [2]. The quantitative differentiation detailed in Section 3 establishes the specific performance boundaries that inform disciplined procurement decisions.

ITIC-4F: Quantitative Differentiation Evidence


Photostability: ITIC-4F vs. ITIC

Direct comparative accelerated stress testing (AST) under simultaneous light and oxygen exposure reveals that fluorination confers a quantifiable stability advantage. ITIC-4F exhibits lower oxidation capability and higher bond strength retention compared to non-fluorinated ITIC [1]. This differential response is substitution-dependent and polymorph-dependent, with ITIC-4F demonstrating superior resilience at the vulnerable thienothiophene C=C bond along the central backbone [1].

Organic Photovoltaics Non-Fullerene Acceptors Device Stability Accelerated Degradation

Structural Differentiation: ITIC-4F vs. ITIC

The structural distinction between ITIC-4F and its non-fluorinated analog ITIC lies in the systematic substitution of hydrogen with fluorine on the terminal indanone groups. This modification increases the molecular weight from 1427.94 g/mol (ITIC) to 1499.90 g/mol (ITIC-4F) and introduces four fluorine atoms into the molecular framework . The fluorination alters the molecular electrostatic potential distribution and enhances intramolecular charge transfer character, which directly influences the frontier orbital energy level alignment with common donor polymers [1].

Non-Fullerene Acceptors Molecular Engineering Structure-Property Relationships Fluorination

Optical Absorption Red-Shift vs. Non-Fluorinated ITIC

Fluorination of the terminal indanone groups induces a measurable red-shift in the optical absorption spectrum of ITIC-4F compared to non-fluorinated ITIC-based NFAs [1]. This bathochromic shift arises from enhanced intramolecular charge transfer (ICT) between the electron-rich fused-ring core and the electron-deficient fluorinated end groups, resulting in a narrowed optical bandgap and extended absorption into the near-infrared region [1][2]. The red-shifted absorption improves spectral overlap with the solar irradiance spectrum, enabling higher photocurrent generation in photovoltaic devices.

Organic Photovoltaics Non-Fullerene Acceptors Optical Absorption Bandgap Engineering

Device Performance: Thick-Film & Indoor PV

ITIC-4F has been validated in device architectures that are directly relevant to scalable manufacturing and emerging application niches. In thick-film (300-500 nm) organic solar cells processed from non-halogenated solvents in air, PM6:ITIC-4F blends achieve power conversion efficiencies (PCE) of 10.2% under AM1.5G (1 sun) illumination, while PTQ-10:ITIC-4F blends reach 11.3% under identical conditions [1]. Notably, under low-light indoor conditions (200 lux), these same material systems exhibit significantly elevated PCE values of 14.78% (PM6:ITIC-4F) and up to 15.71% (PTQ-10:ITIC-4F) [1].

Organic Photovoltaics Thick-Film Devices Indoor Photovoltaics Non-Halogenated Processing

ITIC-4F: Validated Application Scenarios


Thick-Film OPV: Roll-to-Roll Manufacturing

ITIC-4F is quantitatively validated for thick-film (300-500 nm) organic photovoltaic devices processed from non-halogenated solvents in ambient air, achieving PCEs of 10.2-11.3% under 1 sun illumination [1]. This process tolerance directly addresses a critical manufacturing bottleneck: the ability to maintain acceptable efficiencies in thick active layers reduces sensitivity to coating variations and enables compatibility with high-throughput roll-to-roll printing techniques. Procurement of ITIC-4F for thick-film development programs is substantiated by demonstrated performance retention at industrially relevant film thicknesses, a characteristic not universally shared across all NFA candidates.

Indoor Energy Harvesting for IoT & Sensors

ITIC-4F-based devices exhibit a pronounced efficiency enhancement under low-light conditions, with PM6:ITIC-4F blends achieving 14.78% PCE at 200 lux and PTQ-10:ITIC-4F blends reaching up to 15.71% under the same indoor illumination [1]. This performance characteristic—representing an approximately 45-50% relative PCE increase compared to 1-sun operation—positions ITIC-4F as a compelling acceptor material for indoor photovoltaic applications powering Internet of Things (IoT) sensors, smart packaging, and low-power electronics. The fluorinated structure's optimized absorption profile and energy level alignment contribute directly to this indoor performance advantage.

Stability-Critical OPV for Extended Lifetime

Accelerated stress testing demonstrates that ITIC-4F exhibits quantifiably lower oxidation capability and higher bond strength retention compared to non-fluorinated ITIC under simultaneous light and oxygen exposure [1]. This substitution-dependent stability advantage is particularly pronounced at the vulnerable thienothiophene C=C bonds along the molecular backbone. For research and development programs prioritizing device longevity and reduced burn-in degradation, the procurement of ITIC-4F over non-fluorinated IDTT-based alternatives is directly supported by comparative photostability evidence, enabling longer operational lifetimes in finished devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ITIC-4F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.